

Zomepirac Sodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Zomepirac sodium salt

Cat. No.: B1256859

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CAS Number: 64092-48-4

Zomepirac sodium is the salt form of zomepirac, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrrole-acetic acid class. It was formerly marketed for the management of mild to severe pain.[1][2] Despite its withdrawal from the market due to rare but serious anaphylactic reactions, zomepirac remains a valuable compound for research, particularly in the fields of drug metabolism, toxicology, and the development of new analgesic and anti-inflammatory agents.[1][3] This guide provides an in-depth overview of its chemical properties, mechanism of action, synthesis, and key experimental protocols.

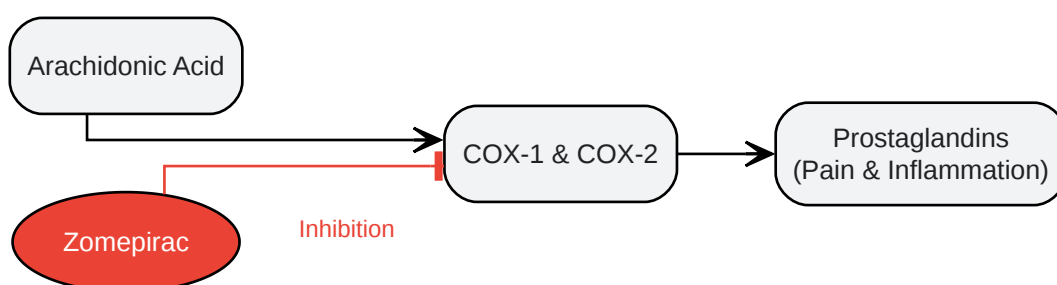
Chemical and Physical Properties

Zomepirac is structurally related to tolmetin.[4] Its chemical structure is distinguished from many other NSAIDs by a central pyrrole ring instead of a benzene ring.[3] The key physicochemical properties of zomepirac sodium are summarized below.

Property	Value	Reference(s)
CAS Number	64092-48-4	[5][6][7][8]
Molecular Formula	C ₁₅ H ₁₃ ClNNaO ₃	[5][7][8]
Molecular Weight	313.71 g/mol	[5][7][8]
IUPAC Name	Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate	[5][9]
Synonyms	Zomax, Sodium zomepirac, McN-2783-21-98	[5][8]
Appearance	Light yellow solid	
Solubility	DMSO: 100 mg/mL Water: 5 mg/mL	[10]
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year	[10]

Mechanism of Action

Like other NSAIDs, zomepirac exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting prostaglandin synthesis.[11][12] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13]



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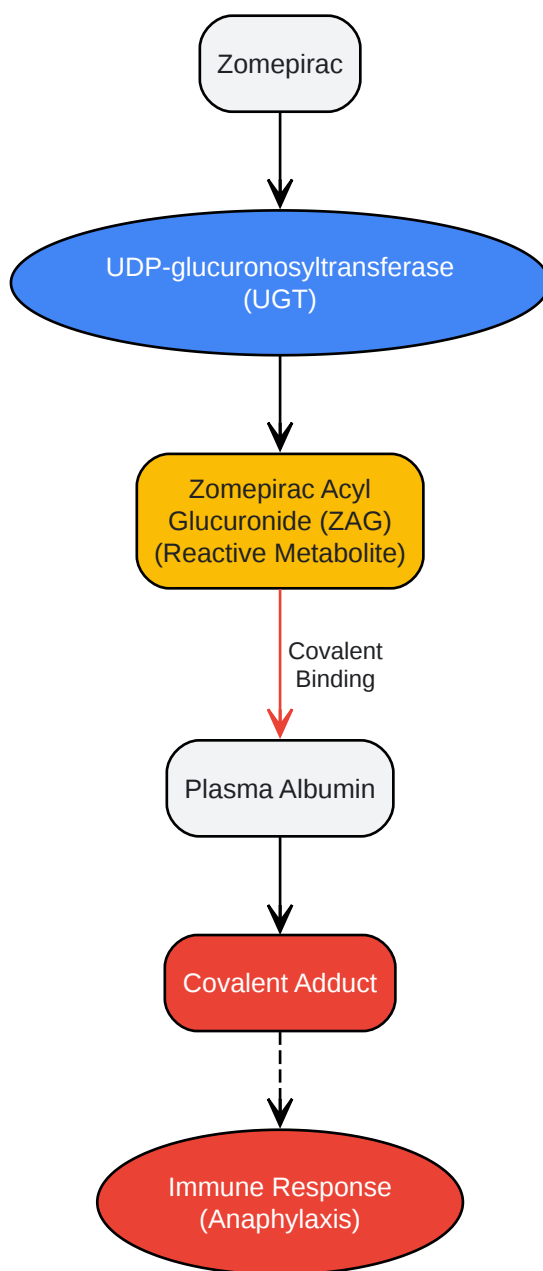
Zomepirac inhibits COX-1 and COX-2 enzymes.

Pharmacokinetics and Metabolism

Zomepirac is rapidly and completely absorbed after oral administration in humans.^[14] The primary route of elimination for the drug and its metabolites is through urinary excretion.^{[14][15]} It is highly bound to plasma proteins.^[14]

Parameter	Value	Reference(s)
Bioavailability	Complete oral bioavailability	^{[14][15]}
Protein Binding	High	^[14]
Metabolism	Hepatic; primarily glucuronidation in humans	^{[11][14][16]}
Elimination Half-Life	~1.8 - 4 hours	^{[15][17]}
Peak Plasma Concentration	1.1 - 2.4 mg/L (after 100 mg dose)	^[17]
Excretion	Primarily renal	^{[14][15]}

The metabolism of zomepirac is of significant toxicological interest. In humans, the major metabolic pathway is the formation of an acyl glucuronide (zomepirac-1-O- β -glucuronide).^[15]^[16] This metabolite is chemically reactive and can covalently bind to plasma proteins, such as albumin, which is believed to be the mechanism behind the zomepirac-induced anaphylactic reactions.^{[1][18][19]}

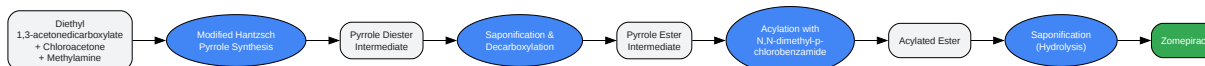


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Metabolic activation of Zomepirac leading to toxicity.

Synthesis Overview

The synthesis of zomepirac can be accomplished through a modification of the Hantzsch pyrrole synthesis.[3] This classical reaction involves the condensation of a β -ketoester, an α -haloketone, and ammonia or a primary amine to form the pyrrole ring.[20][21][22]



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General synthetic workflow for Zomepirac.

Experimental Protocols

Protocol 1: Determination of Zomepirac in Plasma by HPLC

This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method for the quantification of zomepirac in plasma or serum samples.[17]

1. Sample Preparation:

- To a 1.0 mL plasma or serum sample, add an appropriate internal standard (e.g., tolmetin).
- Acidify the sample to pH 2-4 with phosphoric acid to stabilize the glucuronide metabolite and improve extraction efficiency.[23]
- Perform liquid-liquid extraction with 6 mL of diethyl ether.
- Vortex the mixture and centrifuge to separate the layers.
- Transfer the organic (ether) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.

2. Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., μ -Bondapak C18).[24]

- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 5 mmol/L potassium phosphate, pH 7.8) in a 50:50 ratio.[24]
- Flow Rate: 0.8 - 1.0 mL/min.[17][24]
- Detection: UV detection at 330 nm.[17] or 313 nm[24]
- Injection Volume: 50 μ L.[25]

3. Quantification:

- Generate a standard curve by spiking blank plasma with known concentrations of zomepirac (e.g., 0.05 to 10.0 mg/L).[17]
- Calculate the concentration of zomepirac in the samples by comparing the peak area ratio of zomepirac to the internal standard against the calibration curve.

Protocol 2: In Vitro COX Inhibition Assay

This assay is used to determine the inhibitory potency (e.g., IC_{50}) of zomepirac against COX-1 and COX-2 enzymes.[26][27]

1. Materials:

- Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Heme cofactor.
- Arachidonic acid (substrate).
- Zomepirac and other reference NSAIDs.
- EIA-based detection kit for prostaglandin quantification (e.g., $PGF_{2\alpha}$).

2. Procedure:

- Prepare serial dilutions of zomepirac.

- In a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
- Add the diluted zomepirac or vehicle control to the appropriate wells.
- Pre-incubate the mixture for 10-15 minutes at 37°C.
- Initiate the reaction by adding arachidonic acid.
- Incubate for 2-10 minutes at 37°C.
- Stop the reaction by adding a solution of 1 M HCl.
- Quantify the amount of prostaglandin produced using an enzyme immunoassay (EIA) according to the manufacturer's instructions.

3. Data Analysis:

- Calculate the percentage of inhibition for each zomepirac concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds like zomepirac.[\[28\]](#)[\[29\]](#)[\[30\]](#)

1. Animals:

- Male Wistar or Sprague-Dawley rats (150-200 g).
- Acclimatize animals for at least one week before the experiment.

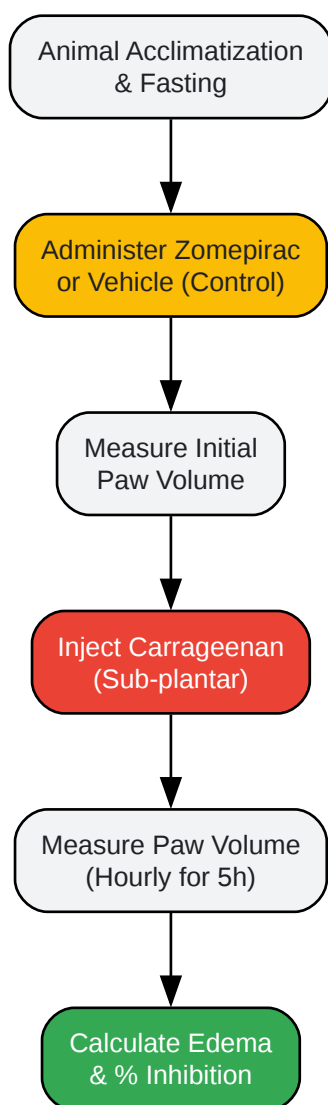
2. Procedure:

- Fast the rats overnight with free access to water.

- Administer zomepirac (e.g., 5-20 mg/kg) or a reference drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.). Administer vehicle to the control group.
- After 30-60 minutes, measure the initial volume of the right hind paw using a plethysmometer.
- Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
- Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

3. Data Analysis:

- Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
- Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated control group using the formula: $\% \text{ Inhibition} = [(Edema_control - Edema_treated) / Edema_control] * 100$
- Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).



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Workflow for the Carrageenan-Induced Paw Edema model.

Toxicology and Safety Profile

The clinical use of zomepirac was terminated due to its association with life-threatening anaphylactic reactions.[1] The formation of the reactive acyl glucuronide metabolite is the primary cause of this immunologically-mediated toxicity.[18][19] This metabolite can form covalent adducts with proteins, creating neoantigens that trigger an immune response.[18][31] Other adverse effects are typical of NSAIDs and include gastrointestinal irritation.[12]

Conclusion

Zomepirac sodium is a potent NSAID with a well-documented history. While its clinical application was halted due to safety concerns related to its metabolic activation, it remains a critical reference compound and tool for researchers. Understanding its synthesis, mechanism of action, pharmacokinetics, and, most importantly, its bioactivation to a reactive metabolite provides invaluable insights for the development of safer and more effective anti-inflammatory and analgesic drugs. The experimental protocols detailed in this guide serve as a foundation for its use in a modern research setting.

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